Methyl 2-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate
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Overview
Description
Methyl 2-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
The synthesis of Methyl 2-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions:
Esterification: The final step involves esterification to form the benzoate ester.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Methyl 2-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive piperidine derivatives.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate can be compared with other piperidine derivatives such as:
2-Amino-4-methylpyridine: Known for its use in the synthesis of complex organic molecules.
1-Methyl-4-piperidinyl benzoate: Another piperidine derivative with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoate ester, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
methyl 2-methyl-4-[(1-methylpiperidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C15H22N2O2/c1-11-10-13(4-5-14(11)15(18)19-3)16-12-6-8-17(2)9-7-12/h4-5,10,12,16H,6-9H2,1-3H3 |
InChI Key |
MBCZMRYPGNIFCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2CCN(CC2)C)C(=O)OC |
Origin of Product |
United States |
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